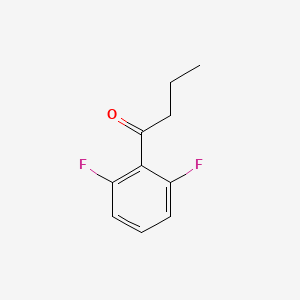

1-(2,6-Difluorophenyl)butan-1-one

Description

1-(2,6-Difluorophenyl)butan-1-one is a fluorinated aromatic ketone characterized by a butan-1-one chain attached to a 2,6-difluorophenyl group. The presence of fluorine atoms at the ortho positions of the phenyl ring confers unique electronic and steric properties to the molecule.

Properties

IUPAC Name |

1-(2,6-difluorophenyl)butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O/c1-2-4-9(13)10-7(11)5-3-6-8(10)12/h3,5-6H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDPYRXCTIANDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=C(C=CC=C1F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,6-Difluorophenyl)butan-1-one can be synthesized through several synthetic routes. One common method involves the reaction of 2,6-difluorobenzaldehyde with butanone in the presence of a base such as sodium hydroxide. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Difluorophenyl)butan-1-one undergoes various chemical reactions, including:

Nucleophilic Addition: The carbonyl group is susceptible to nucleophilic attack, leading to reactions with alcohols, amines, or other nucleophiles to form new carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Addition: Reagents like alcohols, amines, and Grignard reagents are commonly used.

Halogenation: Halogenating agents such as chlorine or bromine in the presence of a catalyst.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Nucleophilic Addition: Formation of alcohols, amines, or other substituted products.

Halogenation: Formation of halogenated derivatives.

Reduction: Formation of the corresponding alcohol.

Scientific Research Applications

1-(2,6-Difluorophenyl)butan-1-one has several scientific research applications, including:

Pharmaceutical Development: Due to its unique electronic properties, it is used as an intermediate in the synthesis of various pharmaceutical compounds.

Materials Science: The compound’s structural features make it suitable for use in the development of advanced materials with specific electronic and optical properties.

Chemical Research: It serves as a model compound for studying the effects of fluorine substitution on the reactivity and stability of aryl alkyl ketones.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)butan-1-one involves its interaction with molecular targets through its carbonyl group and difluorophenyl ring. The carbonyl group can participate in nucleophilic addition reactions, while the difluorophenyl ring can undergo electrophilic substitution reactions. These interactions can influence various biochemical pathways, making the compound useful in medicinal chemistry and drug design .

Comparison with Similar Compounds

1-(2,6-Dihydroxyphenyl)-3-hydroxybutan-1-one (Compound 1, )

- Structural Differences : Replaces fluorine atoms with hydroxyl groups at the 2,6-positions of the phenyl ring.

- Impact : Hydroxyl groups are electron-donating, increasing the ring’s electron density compared to fluorine. This alters reactivity and solubility (higher polarity).

- Biological Activity : Exhibits antifungal activity against Botrytis cinerea and Fusarium avenaceum, likely due to hydrogen-bonding interactions with microbial targets .

Rufinamide ()

- Structural Differences : Contains a 2,6-difluorophenyl group but linked to a triazole-carboxamide core instead of a ketone.

- Impact : The triazole ring introduces hydrogen-bonding capacity, while the difluorophenyl group enhances metabolic stability.

- Application: Approved for treating seizures in Lennox-Gastaut syndrome, demonstrating the therapeutic relevance of the difluorophenyl motif in central nervous system drugs .

Analogues with Alternative Functional Groups

1-(2,6-Difluorophenyl)cyclobutane-1-carbonitrile ()

- Structural Differences: Features a cyclobutane ring and a nitrile group instead of a linear butanone chain.

- Impact : The strained cyclobutane ring may enhance conformational rigidity, while the nitrile group introduces strong dipole moments, affecting binding specificity .

Physicochemical and Pharmacokinetic Comparisons

Mechanistic and Application Insights

- Biological Target Interactions : Ketones may form reversible covalent bonds with nucleophilic residues in enzymes, differing from amines (ionic interactions) or nitriles (dipole interactions) .

Biological Activity

1-(2,6-Difluorophenyl)butan-1-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound contains a butanone backbone with a difluorophenyl substituent. The presence of fluorine atoms often enhances the compound's lipophilicity and bioactivity, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may modulate enzyme activity and receptor binding, influencing several biochemical pathways. The difluorophenyl group enhances binding affinity through increased electron-withdrawing effects, which can stabilize interactions with target proteins.

Case Studies

Several studies have documented the effects of this compound on cellular processes:

- Anti-inflammatory Activity : In vitro studies have shown that this compound exhibits significant anti-inflammatory properties. For example, it was tested in a model involving lipopolysaccharide (LPS)-induced inflammation in macrophages, where it reduced pro-inflammatory cytokine production (e.g., TNF-alpha and IL-6) by inhibiting NF-kB signaling pathways.

- Anticancer Potential : A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways and disruption of mitochondrial membrane potential.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

- Friedel-Crafts Acylation : Reaction of 2,6-difluorobenzoyl chloride with butyric acid in the presence of a Lewis acid catalyst.

- Purification : The product is purified using recrystallization or chromatography to obtain high purity suitable for biological testing.

Comparative Biological Activity

To better understand the biological profile of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 1-(2-Fluorophenyl)butan-1-one | Moderate anti-inflammatory effects | Inhibition of COX enzymes |

| 4-Chloro-1-(2,5-difluorophenyl)butan-1-one | Significant anti-inflammatory effects | Modulation of NF-kB pathway |

| 2-Amino-1-(2,6-difluorophenyl)butan-1-ol | Anticancer activity | Induction of apoptosis via caspase activation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.